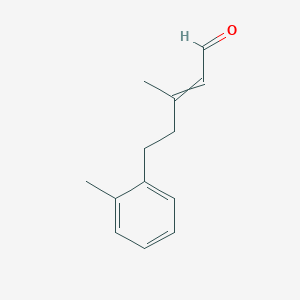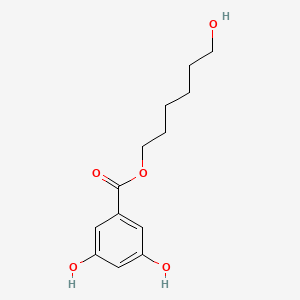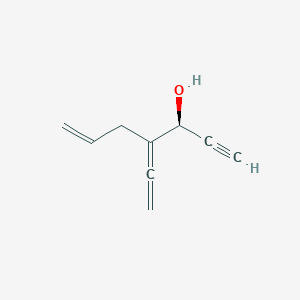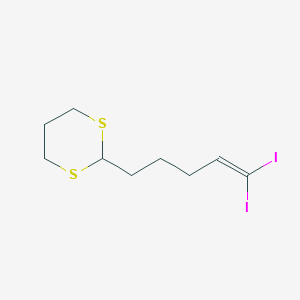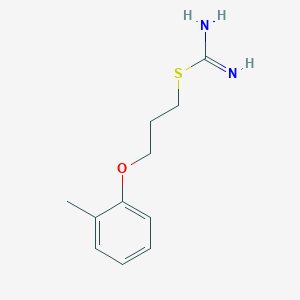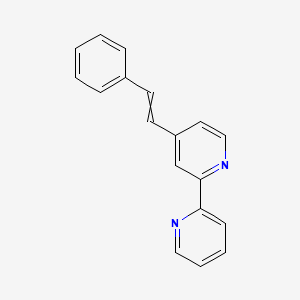
1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of a bromine atom and a methyl group on the benzazepine ring, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1H-1-benzazepine and bromine.
Bromination: The bromination of 4-methyl-1H-1-benzazepine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzazepine ring.
Propanone Addition: The final step involves the addition of a propanone group to the brominated benzazepine derivative. This can be achieved through various organic reactions, such as Friedel-Crafts acylation, using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex benzazepine derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one can be compared with other benzazepine derivatives:
1-Benzazepine: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.
2-Benzazepine: Has a different arrangement of atoms in the benzazepine ring, leading to distinct reactivity and applications.
3-Benzazepine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
830324-11-3 |
|---|---|
Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-(8-bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one |
InChI |
InChI=1S/C14H14BrNO/c1-3-13(17)14-9(2)6-7-16-12-8-10(15)4-5-11(12)14/h4-8,16H,3H2,1-2H3 |
InChI Key |
BKCVSCWZKDBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CNC2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


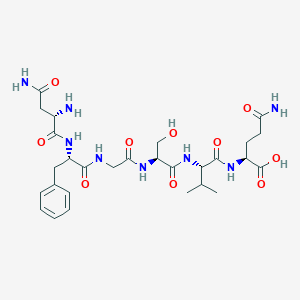
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
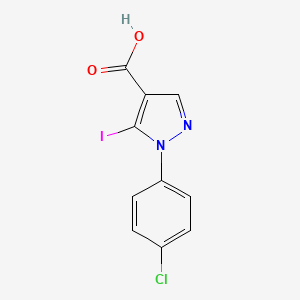
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
